2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of both chlorine and fluorine atoms in its structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to the previously prepared compound.
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is cyclized to form the pyrrolopyrimidine core.
Chlorination: The final step involves converting the 7H-pyrrolo[2,3-d]pyrimidin-4-ol to this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can have enhanced biological activities .
Scientific Research Applications
2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and proteins involved in disease pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-fluoro-4-iodo-1H-pyrrolo[2,3-d]pyrimidine
- 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. This dual substitution pattern is not commonly found in other pyrrolopyrimidine derivatives, making it a valuable compound for further research and development .
Biological Activity
2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure incorporates both chlorine and fluorine atoms, which significantly enhance its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a kinase inhibitor, making it a candidate for cancer therapy.
The molecular formula of this compound is C6H3ClFN3O, with a molecular weight of 187.56 g/mol. The synthesis typically involves several steps:
- Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate : Coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
- Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol : Adding formamidine to the previously prepared compound.
- Cyclization : Cyclizing the intermediate to form the pyrrolopyrimidine core.
- Chlorination : Converting the 7H-pyrrolo[2,3-d]pyrimidin-4-ol to the target compound through chlorination .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and blocking signaling pathways that promote cell proliferation and survival. This mechanism positions it as a promising candidate for cancer treatment.
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines:
- Inhibition of Tubulin Assembly : Studies have shown that compounds related to this compound inhibit tubulin assembly in HeLa cells, affecting microtubule dynamics and leading to mitotic delay and cell death .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships reveals that variations in substituents can significantly affect cytotoxicity:
Compound Variant | Cell Line Tested | IC50 (µM) |
---|---|---|
5e (2-Cl) | HepG2 | 43.15 |
5h (2-F) | HepG2 | 68.17 |
5l (2-OH, 5-Br) | HeLa | <40 |
5k (3,4-di-Cl) | MDA-MB-231 | <30 |
This table illustrates how specific substitutions influence the potency against different cancer cell lines. Notably, the presence of chlorine and fluorine groups plays a critical role in enhancing anticancer activity .
Case Studies
- In Vivo Studies : In vivo studies using animal models have demonstrated that derivatives of this compound can significantly reduce tumor size when administered at specific dosages.
- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of formulations containing this compound in patients with resistant forms of cancer.
Properties
IUPAC Name |
2-chloro-5-fluoro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3O/c7-6-10-4-3(5(12)11-6)2(8)1-9-4/h1H,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWDEJNLNSIJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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